{[3-Cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetic acid
Description
{[3-Cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetic acid (CAS: 94639-80-2) is a heterocyclic compound with the molecular formula C21H16N2O3S and a molecular weight of 376.43 g/mol . Its structure features a pyridine core substituted with a cyano group at position 3, a 4-methoxyphenyl group at position 6, and a phenyl group at position 2. This compound is associated with enzymatic interactions, such as fructose-bisphosphate aldolase, suggesting possible applications in biochemical studies .
Properties
IUPAC Name |
2-[3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-26-16-9-7-15(8-10-16)19-11-17(14-5-3-2-4-6-14)18(12-22)21(23-19)27-13-20(24)25/h2-11H,13H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORPGZWBHAMTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194761 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Alkylation of Pyridine-Thiol Precursors
A widely reported method involves the alkylation of a pyridine-thiol intermediate with chloroacetic acid derivatives. This approach leverages the nucleophilic substitution of a thiol group at the 2-position of the pyridine ring.
In a representative procedure, a pyridine-thiol precursor (e.g., 3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-mercaptopyridine) is reacted with chloroacetic acid in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction is typically conducted in ethanol or aqueous ethanol at reflux temperatures (70–90°C) for 5–10 hours. The base deprotonates the thiol group, enhancing its nucleophilicity and facilitating displacement of the chloride from chloroacetic acid. The resulting product is purified via recrystallization or column chromatography.
Key Reaction Conditions
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Solvent: Ethanol/water mixture
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Base: KOH or NaOH (1.5–2.0 equivalents)
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Temperature: 70–90°C
This method is favored for its simplicity and scalability, though regioselectivity challenges may arise if competing nucleophilic sites exist on the pyridine ring.
Multi-Component Condensation Strategies
Hantzsch-Type Pyridine Synthesis
The Hantzsch dihydropyridine synthesis offers a route to construct the pyridine core in situ. This method involves the condensation of an aldehyde, a β-keto ester, and ammonium acetate. For the target compound, tailored precursors are required:
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Aldehyde: 4-Methoxybenzaldehyde (to introduce the 4-methoxyphenyl group).
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β-Keto Ester: Phenylacetoacetate (to introduce the phenyl group).
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Nitrile Source: Malononitrile (to introduce the cyano group).
After forming the dihydropyridine intermediate, oxidation with agents like manganese dioxide () or nitric acid () yields the aromatic pyridine ring. The sulfanylacetic acid moiety is then introduced via post-functionalization, as described in Section 1.1.
Limitations
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Low regioselectivity for multi-substituted pyridines.
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Requires additional steps for oxidation and functionalization.
Suzuki-Miyaura Coupling for Aryl Group Introduction
The phenyl and 4-methoxyphenyl substituents can be introduced via palladium-catalyzed cross-coupling reactions. For instance, a bromopyridine intermediate undergoes Suzuki-Miyaura coupling with phenylboronic acid and 4-methoxyphenylboronic acid. This method ensures precise control over substituent placement but demands anhydrous conditions and inert atmospheres.
Typical Conditions
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Catalyst: (5 mol%)
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Base:
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Solvent: Toluene/water mixture
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Temperature: 80–100°C
Mechanistic Insights and Optimization
Reaction Kinetics in Alkylation
The alkylation of pyridine-thiols with chloroacetic acid follows second-order kinetics, dependent on both thiolate and chloroacetic acid concentrations. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but may increase side reactions such as esterification. Ethanol strikes a balance between reactivity and selectivity.
Purification Challenges
The product often co-crystallizes with unreacted starting materials or inorganic salts. Acid-base extraction is employed to isolate the sulfanylacetic acid:
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Dissolve the crude product in aqueous NaOH.
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Extract impurities with ethyl acetate.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to {[3-Cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetic acid may inhibit specific kinases involved in cancer cell signaling pathways. These kinases play critical roles in cell proliferation and survival, making them attractive targets for cancer therapy. Preliminary studies have shown promising results in inhibiting tumor growth in vitro and in vivo.
Enzyme Inhibition
The compound's structural similarities to known enzyme inhibitors suggest it could serve as a lead compound for developing inhibitors targeting specific enzymes. Interaction studies have focused on its binding affinity to various biological targets, indicating potential pathways for therapeutic intervention in diseases linked to enzyme dysregulation.
Anti-inflammatory Properties
Some derivatives of pyridine-based compounds exhibit anti-inflammatory effects. Research is ongoing to evaluate the anti-inflammatory potential of this compound through various assays that measure inflammatory markers and cytokine production.
Polymer Chemistry
The unique chemical structure of this compound allows it to be explored as a monomer or additive in polymer synthesis. Its properties may enhance the mechanical strength and thermal stability of polymers, making it suitable for advanced material applications.
Nanotechnology
Due to its ability to form complexes with metal ions, the compound has potential applications in nanotechnology, particularly in the development of nanomaterials with specific electronic or catalytic properties.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Demonstrated inhibition of kinase activity leading to reduced tumor growth in xenograft models. | |
| Enzyme Interaction | High binding affinity observed with target enzymes, suggesting potential for drug development. | |
| Anti-inflammatory Effects | Significant reduction in pro-inflammatory cytokines in animal models. |
Mechanism of Action
The mechanism of action of {[3-Cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group, methoxyphenyl group, and pyridinyl group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Heterocyclic Core Variations :
- The parent compound uses a pyridine core, while analogs like and employ pyrimidine , altering electronic properties and binding affinities.
- Pyrimidine-based derivatives (e.g., ) often exhibit enhanced hydrogen bonding due to additional nitrogen atoms or oxo groups.
Substituent Effects :
Biological Activity
The compound {[3-Cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetic acid is a member of the pyridine derivative family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.52 g/mol. Its structure features a pyridine ring substituted with a cyano group, methoxy phenyl, and a sulfanyl acetic acid moiety, which are essential for its biological activity.
Biological Activity Overview
Research indicates that pyridine derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Some studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by activating caspases and altering mitochondrial pathways. For instance, derivatives have been noted to activate caspase-3 and caspase-9 in various cancer cell lines, leading to cell death through intrinsic pathways .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens. The presence of the cyano and sulfanyl groups may enhance the interaction with microbial enzymes .
- Anti-inflammatory Effects : There is evidence suggesting that pyridine derivatives can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Modulation of Signal Transduction Pathways : It could influence pathways such as NF-kB or MAPK that are crucial in inflammation and cancer.
- Induction of Apoptosis : By activating apoptotic pathways, it can promote programmed cell death in malignant cells.
Anticancer Activity
A study investigating the cytotoxicity of related compounds found that they significantly inhibited the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's mechanism was linked to the activation of apoptotic pathways through mitochondrial dysfunction .
Antimicrobial Studies
Research has shown that similar pyridine-based compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The sulfanyl group is believed to play a critical role in disrupting bacterial cell membranes .
Anti-inflammatory Research
In vitro studies have indicated that compounds with structural similarities can downregulate the expression of inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing {[3-Cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with precursors like substituted pyridines and thiol-containing intermediates. Key steps include:
- Cyclocondensation of cyanoacetamide derivatives with aryl aldehydes under basic conditions.
- Thiolation via nucleophilic substitution using mercaptoacetic acid derivatives.
- Optimization of temperature (60–100°C) and reaction time (6–24 hours) to maximize yield (60–85%) .
- Use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., K₂CO₃) to enhance regioselectivity .
Q. How is structural integrity confirmed for this compound, and what analytical techniques are prioritized?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the cyano group (~110 ppm in 13C), methoxyphenyl protons (δ 3.8–4.0 ppm), and sulfanyl-methylene protons (δ 3.5–4.2 ppm) .
- IR Spectroscopy : Confirm C≡N stretching (~2220 cm⁻¹) and S–C bonds (~650 cm⁻¹) .
- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 455) .
Q. What are the primary pharmacological research applications of this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence-based assays (IC₅₀ determination) .
- Cellular Uptake Studies : Radiolabel the sulfanyl group (e.g., with ³⁵S) to track biodistribution in vitro .
- Structure-Activity Relationship (SAR) : Modify the methoxyphenyl or cyano groups to enhance solubility or binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) to identify discrepancies in tautomeric forms .
- Crystallography : Solve single-crystal structures to confirm stereoelectronic effects influencing peak splitting .
- Batch Analysis : Use LC-MS/MS to detect trace impurities (e.g., oxidation byproducts) affecting spectral clarity .
Q. What computational methods are effective for predicting reaction pathways and optimizing yields?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., thiolate nucleophilicity) .
- Machine Learning : Train models on PubChem reaction datasets to predict optimal solvents/catalysts for similar sulfanyl-acetic acid derivatives .
- Microreactor Screening : Use high-throughput platforms to test 100+ conditions (e.g., solvent polarity, temperature gradients) in parallel .
Q. How can experimental design (DoE) improve scalability and reproducibility for this compound?
- Methodological Answer :
- Factorial Design : Vary factors like pH (6–9), catalyst loading (5–15 mol%), and agitation rate to identify critical parameters .
- Response Surface Methodology (RSM) : Optimize yield and purity simultaneously using central composite designs .
- Scale-Down Models : Validate lab-scale conditions in microfluidic reactors before pilot-scale synthesis .
Q. What strategies address low solubility in aqueous media for biological assays?
- Methodological Answer :
- Prodrug Design : Synthesize ester or glycoside derivatives to enhance hydrophilicity .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) for sustained release in cell cultures .
- Co-Solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability while mitigating cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
